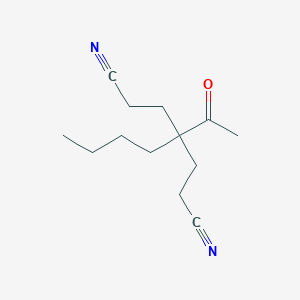![molecular formula C17H15N7OS2 B274532 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274532.png)
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood, but several studies have shed light on its potential mechanisms. One study, published in the Journal of Medicinal Chemistry, suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth. Another study, published in the Journal of Antibiotics, proposed that this compound may work by disrupting the cell membranes of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been shown to have antioxidant effects, making it a potential candidate for the treatment of oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide in lab experiments include its potential as a multi-functional compound, its ability to target specific enzymes and cellular processes, and its potential as a candidate for the treatment of a variety of conditions. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide. Some potential areas of study include its potential as a treatment for oxidative stress-related conditions, its ability to inhibit the growth of certain bacteria and fungi, and its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
In conclusion, this compound is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. While there are limitations to using this compound in lab experiments, its potential as a multi-functional compound and candidate for the treatment of a variety of conditions make it a promising area of study for future research.
Synthesis Methods
The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide involves a multi-step process that has been described in detail in several scientific papers. One such paper, published in the Journal of Organic Chemistry, outlines the synthesis of this compound using a combination of reagents and reaction conditions.
Scientific Research Applications
The potential applications of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide in scientific research are numerous. This compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of a variety of inflammatory conditions.
properties
Molecular Formula |
C17H15N7OS2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15N7OS2/c1-24-16(10-5-7-11(18)8-6-10)20-21-17(24)26-9-14(25)19-12-3-2-4-13-15(12)23-27-22-13/h2-8H,9,18H2,1H3,(H,19,25) |
InChI Key |
GKADJZJZWXMRBJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274478.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)